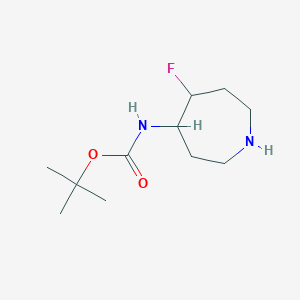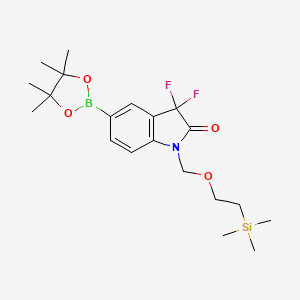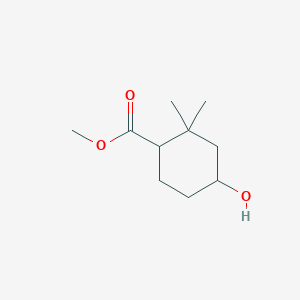
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate
Overview
Description
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2,2-dimethylcyclohexanecarboxylate.
Reduction: Formation of 4-hydroxy-2,2-dimethylcyclohexanol.
Substitution: Formation of 4-chloro-2,2-dimethylcyclohexanecarboxylate or similar derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Methyl 4-hydroxycyclohexanecarboxylate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
Methyl 4-hydroxy-2-methylcyclohexanecarboxylate: Contains one less methyl group, leading to different steric and electronic properties.
Uniqueness: Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in various applications .
Properties
IUPAC Name |
methyl 4-hydroxy-2,2-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVIIWLPMNHABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
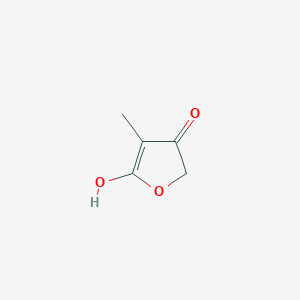
![N-[(1R)-2-[[(1S)-1-[4,6-bis[(1S)-3-methyl-1-[[(2R)-2-phenyl-2-(pyrazine-2-carbonylamino)acetyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-2-oxo-1-phenylethyl]pyrazine-2-carboxamide](/img/structure/B8131639.png)
![4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8131640.png)
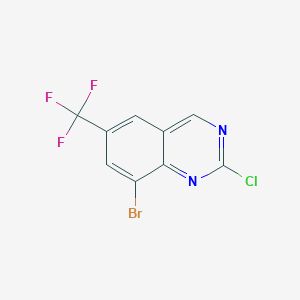
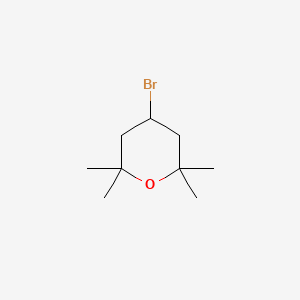
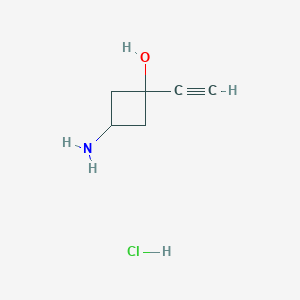
![5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8131682.png)
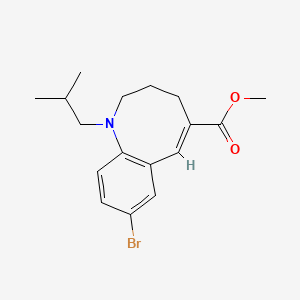
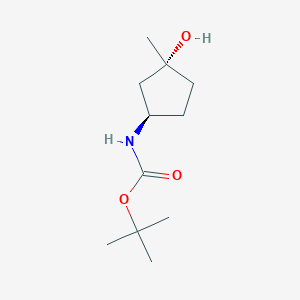
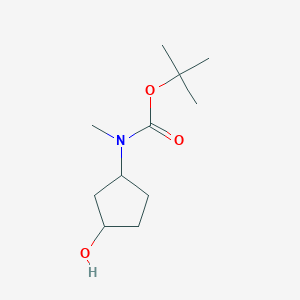
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B8131720.png)
![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B8131723.png)
